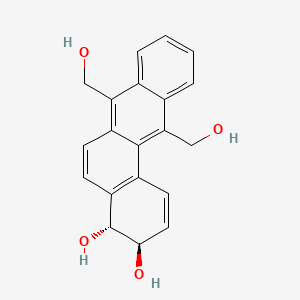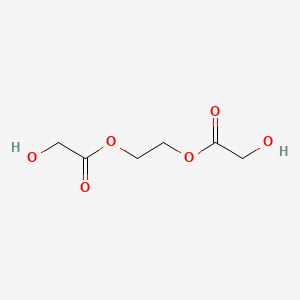
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro is a synthetic organic compound. Its structure suggests it may have applications in various fields such as chemistry, biology, and potentially medicine. The compound’s unique molecular arrangement could make it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro likely involves multiple steps, including the formation of the 2-(2-Methoxyethoxy)-ethyl group and the attachment of the 8-(cis-2-N-*OC tylcyclopro) moiety. Typical reaction conditions might include:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro may undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro could have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for therapeutic properties or as a drug candidate.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)-ethyl 8-(trans-2-N-*OC tylcyclopro): A structural isomer with potentially different properties.
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclohexane): A similar compound with a cyclohexane ring instead of a cyclopropane ring.
Uniqueness
2-(2-Methoxyethoxy)-ethyl 8-(cis-2-N-*OC tylcyclopro’s unique structure, particularly the presence of the cis-2-N-*OC tylcyclopro moiety, may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
56971-72-3 |
|---|---|
Molecular Formula |
C24H46O4 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethyl 8-[(1R,2S)-2-octylcyclopropyl]octanoate |
InChI |
InChI=1S/C24H46O4/c1-3-4-5-6-8-11-14-22-21-23(22)15-12-9-7-10-13-16-24(25)28-20-19-27-18-17-26-2/h22-23H,3-21H2,1-2H3/t22-,23+/m0/s1 |
InChI Key |
LINQKXSEKAWBOU-XZOQPEGZSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)OCCOCCOC |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


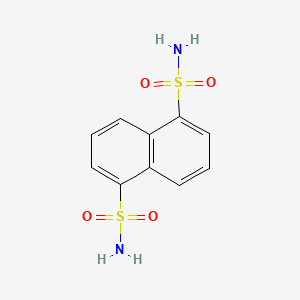
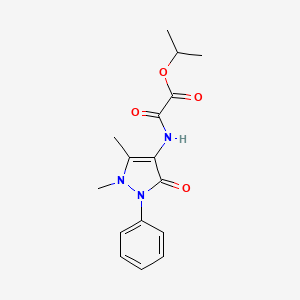

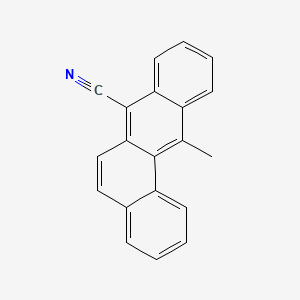

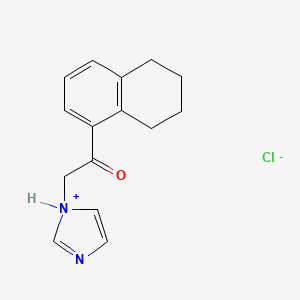
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
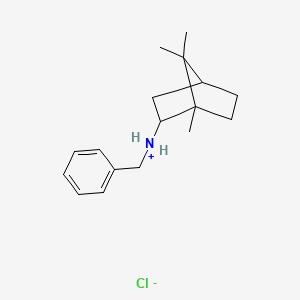

![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)

![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
